2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
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Overview
Description
2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the 4-Chlorophenyl Group: This step might involve a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride.
Attachment of the Pyridin-2-ylmethyl Group: This can be done through a nucleophilic substitution reaction where the quinoline derivative reacts with pyridin-2-ylmethyl chloride.
Formation of the Carboxamide Group: This step might involve the reaction of the intermediate with an appropriate amine under amide coupling conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Pyridin-2-ylmethyl chloride in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases like cancer, infections, and neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids. The compound could modulate the activity of these targets, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)quinoline-4-carboxamide
- N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
- 4-chloro-N-(pyridin-2-ylmethyl)quinoline-2-carboxamide
Uniqueness
2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is unique due to the presence of both the 4-chlorophenyl and pyridin-2-ylmethyl groups, which might confer specific biological activities and chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C22H16ClN3O |
---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C22H16ClN3O/c23-16-10-8-15(9-11-16)21-13-19(18-6-1-2-7-20(18)26-21)22(27)25-14-17-5-3-4-12-24-17/h1-13H,14H2,(H,25,27) |
InChI Key |
KBVRBQXPCGAPSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CC=N4 |
Origin of Product |
United States |
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